molecular formula C27H40O B3343310 Neoergosterol CAS No. 516-98-3

Neoergosterol

Cat. No.: B3343310
CAS No.: 516-98-3
M. Wt: 380.6 g/mol
InChI Key: MNMJPUHGVUDRCV-DOOCTISASA-N
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Description

Neoergosterol is a sterol compound with the molecular formula C27H40O It is a derivative of ergosterol, which is a crucial component of fungal cell membranes

Preparation Methods

Synthetic Routes and Reaction Conditions

Neoergosterol can be synthesized from ergosterol through a series of chemical reactions. The process begins with the photo-oxidation of ergosterol in the presence of a sensitizer such as eosin Y. This reaction produces bisergostatrienol, which is then pyrolyzed to yield this compound. The side chain of this compound is cleaved by ozonolysis to produce 3β-hydroxy-19-norpregna-5,7,9(10)-20a-aldehyde. This aldehyde is further degraded through ozonolysis to yield 3β-hydroxy-19-norpregna-5,7,9(10)-triene-20-one, which is then reduced to the corresponding diol and hydrogenated to produce the final product .

Industrial Production Methods

Industrial production of this compound typically involves the fermentation of yeast or fungal cultures. The metabolic flux of ergosterol is altered using molecular biology techniques to enhance the yield of this compound. This method leverages the natural biosynthetic pathways of ergosterol in fungi, making it a cost-effective and scalable approach .

Chemical Reactions Analysis

Types of Reactions

Neoergosterol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

    Oxidation: Ozonolysis is commonly used to cleave the side chain of this compound, producing aldehyde intermediates.

    Reduction: The reduction of this compound derivatives is typically carried out using catalysts such as ruthenium on carbon (Ru/C) or rhodium on alumina (Rh/Al2O3).

Major Products Formed

The major products formed from the reactions of this compound include various derivatives such as 3β-hydroxy-19-norpregna-5,7,9(10)-triene-20-one and its reduced forms. These derivatives are valuable intermediates for further chemical modifications .

Scientific Research Applications

Neoergosterol has a wide range of scientific research applications:

Mechanism of Action

Neoergosterol exerts its effects primarily by integrating into the fungal cell membrane, where it influences membrane fluidity and permeability. This integration disrupts the normal function of the cell membrane, leading to cell death. The compound also serves as a precursor for the synthesis of steroidal drugs, which act on specific molecular targets and pathways to exert their therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Ergosterol: The parent compound of neoergosterol, essential for fungal cell membrane integrity.

    Cholesterol: A similar sterol found in animal cell membranes, involved in maintaining membrane structure and function.

    Stigmasterol: A plant sterol with structural similarities to this compound, used in the synthesis of steroidal drugs.

Uniqueness of this compound

This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Unlike ergosterol, this compound has a modified side chain that enhances its stability and reactivity in various chemical reactions. This uniqueness makes it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

(3S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-13-methyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O/c1-17(2)18(3)6-7-19(4)25-12-13-26-24-10-8-20-16-21(28)9-11-22(20)23(24)14-15-27(25,26)5/h6-8,10,17-19,21,25-26,28H,9,11-16H2,1-5H3/b7-6+/t18-,19+,21-,25+,26-,27+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMJPUHGVUDRCV-DOOCTISASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3=C2C=CC4=C3CCC(C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2C=CC4=C3CC[C@@H](C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

516-98-3
Record name Neoergosterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NEOERGOSTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPU0VBW70R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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